2,2,6,6-Tetramethylpiperidin-4-one hydrochloride
Overview
Description
2,2,6,6-Tetramethylpiperidin-4-one hydrochloride is a chemical compound with the molecular formula C9H17NO·HCl. It is a derivative of piperidine, characterized by the presence of four methyl groups attached to the piperidine ring. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry .
Mechanism of Action
Mode of Action
The compound is a hindered secondary amine . It can be used to synthesize allylated tertiary amines via allylic amination of allylic chlorides . It can also be used to synthesize hydroxylamines via oxidation in the presence of oxone as an oxidant .
Biochemical Pathways
The compound is involved in the synthesis of allylated tertiary amines and hydroxylamines
Pharmacokinetics
Its solubility in water and alcohol suggests that it may have good bioavailability.
Result of Action
It is used in the synthesis of various organic compounds, including some antibiotics, disinfectants, and pesticides .
Action Environment
The compound is stable at room temperature and soluble in water and alcohol, but less soluble in some organic solvents . These properties suggest that the compound’s action, efficacy, and stability could be influenced by environmental factors such as temperature and the presence of water or alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethylpiperidin-4-one hydrochloride typically involves the reaction of 2,2,6,6-Tetramethylpiperidine with hydrochloric acid. One common method starts with the conjugate addition of ammonia to phorone, followed by a reduction step using the Wolff-Kishner reaction . The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethylpiperidin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylamines in the presence of oxidizing agents like oxone.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in substitution reactions, such as allylic amination of allylic chlorides to form allylated tertiary amines.
Common Reagents and Conditions
Oxidation: Oxone is commonly used as an oxidant.
Reduction: Reducing agents like hydrogen in the presence of catalysts can be used.
Substitution: Allylic chlorides are used in allylic amination reactions.
Major Products
Hydroxylamines: Formed from oxidation reactions.
Secondary Amines: Resulting from reduction reactions.
Allylated Tertiary Amines: Produced from substitution reactions.
Scientific Research Applications
2,2,6,6-Tetramethylpiperidin-4-one hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar steric hindrance but without the hydrochloride group.
4-Hydroxy-2,2,6,6-tetramethylpiperidine: Another derivative used in selective oxidation processes.
(2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid hydrochloride: A compound with similar structural features but different functional groups.
Uniqueness
2,2,6,6-Tetramethylpiperidin-4-one hydrochloride is unique due to its specific combination of steric hindrance and the presence of the hydrochloride group, which enhances its solubility and reactivity in certain chemical environments .
Properties
IUPAC Name |
2,2,6,6-tetramethylpiperidin-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-8(2)5-7(11)6-9(3,4)10-8;/h10H,5-6H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNWYMNKYXUZGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(N1)(C)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
826-36-8 (Parent) | |
Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033973590 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9067803 | |
Record name | 2,2,6,6-Tetramethylpiperidin-4-one hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9067803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 2,2,6,6-Tetramethyl-4-piperidone hydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19430 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
33973-59-0 | |
Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33973-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033973590 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2,6,6-Tetramethylpiperidin-4-one hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9067803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,6,6-tetramethylpiperidin-4-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.048 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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